molecular formula C5H7Cl3O B14749274 1,1,2-Trichloropent-1-en-3-ol CAS No. 1733-26-2

1,1,2-Trichloropent-1-en-3-ol

Cat. No.: B14749274
CAS No.: 1733-26-2
M. Wt: 189.46 g/mol
InChI Key: CYFSSPPJBDABBJ-UHFFFAOYSA-N
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Description

1,1,2-Trichloropent-1-en-3-ol is an organic compound with the molecular formula C5H7Cl3O It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trichloropent-1-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of pent-1-en-3-ol using chlorine gas in the presence of a catalyst. The reaction is typically carried out at low temperatures to control the extent of chlorination and to avoid over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trichloropent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated alcohols or hydrocarbons.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of less chlorinated alcohols or hydrocarbons.

    Substitution: Formation of compounds with different functional groups, such as alcohols or amines.

Scientific Research Applications

1,1,2-Trichloropent-1-en-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving chlorinated organic compounds and their biological effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,2-Trichloropent-1-en-3-ol involves its interaction with various molecular targets. The compound can undergo nucleophilic attack due to the presence of chlorine atoms, leading to the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloropent-1-en-3-ol: Similar structure but with different chlorine atom positions.

    1,1,2-Trichloropropane: A related compound with a shorter carbon chain.

    1,1,2,3-Tetrachloropropene: Another chlorinated compound with different reactivity.

Uniqueness

1,1,2-Trichloropent-1-en-3-ol is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

1733-26-2

Molecular Formula

C5H7Cl3O

Molecular Weight

189.46 g/mol

IUPAC Name

1,1,2-trichloropent-1-en-3-ol

InChI

InChI=1S/C5H7Cl3O/c1-2-3(9)4(6)5(7)8/h3,9H,2H2,1H3

InChI Key

CYFSSPPJBDABBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=C(Cl)Cl)Cl)O

Origin of Product

United States

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